molecular formula C5H10O3 B14904003 4-Hydroxy-2-(hydroxymethyl)butanal

4-Hydroxy-2-(hydroxymethyl)butanal

Cat. No.: B14904003
M. Wt: 118.13 g/mol
InChI Key: ODINMKBKBBPFNR-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(hydroxymethyl)butanal is an organic compound with the molecular formula C5H10O3 It is a branched aldehyde containing both hydroxyl and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Hydroxy-2-(hydroxymethyl)butanal involves the oxidation of 1,3-butanediol. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as using immobilized enzymes for cofactor regeneration. For example, NAD±dependent glycerol dehydrogenase and NADH oxidase can be immobilized on functionalized single-walled carbon nanotubes to enhance the yield and stability of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(hydroxymethyl)butanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

4-Hydroxy-2-(hydroxymethyl)butanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(hydroxymethyl)butanal involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl and aldehyde groups make it reactive towards nucleophiles and electrophiles, facilitating various biochemical transformations .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-butanone: Similar in structure but lacks the additional hydroxymethyl group.

    3-Hydroxybutanal: Similar in structure but differs in the position of the hydroxyl group.

Uniqueness

4-Hydroxy-2-(hydroxymethyl)butanal is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct reactivity and versatility in chemical reactions. This makes it valuable for various synthetic and industrial applications .

Properties

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

4-hydroxy-2-(hydroxymethyl)butanal

InChI

InChI=1S/C5H10O3/c6-2-1-5(3-7)4-8/h3,5-6,8H,1-2,4H2

InChI Key

ODINMKBKBBPFNR-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(CO)C=O

Origin of Product

United States

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